Proflavin

Übersicht

Beschreibung

Es ist ein Desinfektionsmittel, das bakteriostatische Eigenschaften gegen viele grampositive Bakterien aufweist . Historisch wurde es als topisches Antiseptikum in Form von Dihydrochlorid- und Hemisulfatsalzen eingesetzt . Proflavin ist auch für seine mutagenen Wirkungen auf die DNA bekannt, da es sich zwischen Basenpaare von Nukleinsäuren interkaliert, was zu Basenpaardeletionen oder -insertionen führt .

Wirkmechanismus

Target of Action

Proflavine primarily targets DNA in organisms . DNA, or deoxyribonucleic acid, is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. Proflavine’s interaction with DNA is crucial to its mechanism of action .

Mode of Action

Proflavine acts by intercalating DNA , a process where it inserts itself between the base pairs of the DNA helix . This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . The disruption of DNA synthesis and the induction of mutations prevent bacterial reproduction, exhibiting an antibacterial effect .

Biochemical Pathways

The disruption of dna synthesis can affect numerous cellular processes, including replication, transcription, and translation, which are vital for cell survival and proliferation .

Pharmacokinetics

As a topical antiseptic, proflavine is primarily used externally, reducing the need for extensive adme data .

Result of Action

The primary result of Proflavine’s action is the prevention of bacterial reproduction through the disruption of DNA synthesis . This disruption leads to high levels of mutation in the copied DNA strands, which can inhibit the growth and proliferation of bacteria .

Action Environment

The action of Proflavine can be influenced by various environmental factors. For instance, the presence of light can induce double-stranded breaks in DNA when Proflavine is present . Furthermore, the pH, temperature, and ionic strength of the environment can potentially affect the degree of DNA intercalation and, consequently, the efficacy of Proflavine .

Wissenschaftliche Forschungsanwendungen

Proflavin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: This compound wird in zytologischen Studien verwendet, um zytoplasmatische Strukturen und Kerne zu färben.

Medizin: This compound wurde als topisches Antiseptikum in Wundverbänden verwendet, um Infektionen zu verhindern.

Industrie: This compound wird bei der Herstellung verschiedener Farbstoffe und Pigmente verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch DNA-Interkalation aus. Durch die Interkalation zwischen Basenpaaren von Nukleinsäuren stört this compound die DNA-Synthese und führt zu hohen Mutationsraten in den kopierten DNA-Strängen . Dies verhindert die bakterielle Reproduktion und zeigt eine antibakterielle Wirkung . Die Interkalationseigenschaften von this compound machen es auch nützlich für die Untersuchung von DNA-Struktur und -Funktion .

Biochemische Analyse

Biochemical Properties

Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . Moreover, proflavine caused inhibition of the transcription process, and did not cause displacement of the enzyme RNA polymerase from the promoter .

Cellular Effects

Proflavine disrupts DNA synthesis and causes high levels of mutation in the copied DNA strands by intercalating DNA (intercalation). This stops bacteria from reproducing, thereby exhibiting an antibacterial effect . It is also used as a rapid stain for cytological studies of biological specimens as it stains cytoplasmic structures and nuclei .

Molecular Mechanism

The mechanism of action of Proflavine involves intercalation into DNA, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . Intercalation of proflavine is shown to be a two-step process in which the first step is believed to be the formation of a pre-intercalative outside bound state .

Temporal Effects in Laboratory Settings

The excited-state dynamics of proflavine after intercalation into DNA duplex is studied using femtosecond time-resolved spectroscopy, and compared with that in solution . Both fluorescence and the triplet excited-state generation of proflavine were quenched after intercalation into DNA, due to ultrafast non-radiative channels .

Metabolic Pathways

Its primary action involves intercalation into DNA, disrupting DNA synthesis .

Transport and Distribution

Proflavine is known to bind to DNA with different modes, which may open additional photochemical-reaction channels in DNA . The structure and dynamics of the formation of the outside bound state of DNA at different ion concentrations have been studied .

Subcellular Localization

Proflavine is known to intercalate into DNA, indicating its localization within the nucleus

Vorbereitungsmethoden

Proflavin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Nitrierung von Acridin zur Bildung von 3,6-Dinitroacridin, gefolgt von der Reduktion, um this compound zu ergeben . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von konzentrierter Salpetersäure für die Nitrierung und eines Reduktionsmittels wie Eisenpulver oder Zinn(II)-chlorid für den Reduktionsschritt .

In der industriellen Produktion wird this compound häufig in großvolumigen Reaktoren synthetisiert, wobei die Reaktionsbedingungen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten . Das Verfahren beinhaltet die gleichen Nitrierungs- und Reduktionsschritte, jedoch in viel größerem Maßstab, mit zusätzlichen Reinigungsschritten, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Proflavin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Acridinderivate zu bilden.

Reduktion: this compound kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Aminogruppen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise liefert die Oxidation typischerweise Acridinderivate, während die Reduktion Dihydroderivate liefert .

Vergleich Mit ähnlichen Verbindungen

Proflavin ähnelt anderen Acridinderivaten wie Acriflavin und Chinacrin. es ist einzigartig in seinen starken mutagenen Wirkungen und seiner Fähigkeit, Basenpaardeletionen oder -insertionen anstelle von Substitutionen zu verursachen . Dies macht this compound besonders nützlich für die Untersuchung von DNA-Mutationen und deren Auswirkungen .

Acriflavin: Wie this compound ist Acriflavin ein Acridinderivat mit antibakteriellen Eigenschaften.

Chinacrin: Chinacrin ist ein weiteres Acridinderivat mit antimalariellen und antibakteriellen Eigenschaften.

Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug in verschiedenen Anwendungen der wissenschaftlichen Forschung, insbesondere in der Untersuchung von DNA-Struktur und -Funktion .

Eigenschaften

IUPAC Name |

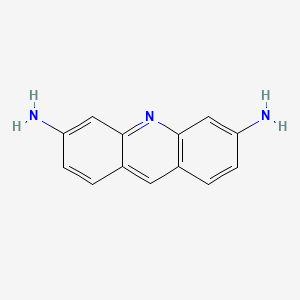

acridine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVSHHCDHLJJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043776 | |

| Record name | Proflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Proflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Proflavine hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Proflavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L | |

| Record name | Proflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROFLAVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Proflavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | Proflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction., The ability of proflavine (3,6-diaminoacridine) and its 2,7-dimethyl, 2,7-diethyl, 2,7-diisopropyl and 2,7-di-tert.-butyl derivatives to induce the 'petite' mutation in Saccharomyces cerevisiae has been studied in relation to the DNA-binding properties of the compounds. The nature of the binding has been investigated by nuclear magnetic resonance techniques, and the results support and clarify earlier suggestions that the first 3 members of the series intercalate into DNA while the diisopropyl and di-tert.-butyl compounds do not. Toxicity of the drugs was primarily associated with their mode of DNA binding, but lipophilicity had an important secondary effect. It seems likely that the toxic properties of the more lipophilic DNA-intercalating members of the series mask their potential for 'petite' mutagenesis., The toxicities of several aminoacridines were measured against pathogenic strains of both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms. In several cases, illumination at a light dose of 6.3 J/cm2 resulted in considerable decreases in the minimum lethal drug concentrations required, giving up to 50-fold increases in bactericidal activity. Derivatives of 9-aminoacridine (aminacrine) exhibited phototoxicity against one or more of the test organisms, but the established photosensitizing acridines proflavine and acridine orange were photobactericidal against all strains. | |

| Record name | Proflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROFLAVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent. | |

CAS No. |

92-62-6, 1811-28-5 | |

| Record name | Proflavine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proflavine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6-Acridinediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Proflavine hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3RNB3K4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFLAVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Proflavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284-286 °C, 285 °C | |

| Record name | Proflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROFLAVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Proflavine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of proflavine?

A1: Proflavine primarily targets deoxyribonucleic acid (DNA) [, , , , ]. It exhibits a strong binding affinity for DNA, particularly for guanine-cytosine (GC) rich sequences [].

Q2: How does proflavine interact with DNA?

A2: Proflavine interacts with DNA through multiple modes, including intercalation and external binding []. Intercalation involves the insertion of the planar proflavine molecule between adjacent DNA base pairs [, ]. External binding, often observed at lower proflavine concentrations, involves association with the exterior of the DNA helix [].

Q3: What are the downstream effects of proflavine binding to DNA?

A3: Proflavine binding to DNA can lead to several downstream effects, primarily due to its interference with DNA replication and transcription. These effects include:

- Inhibition of DNA and RNA polymerase activity: Proflavine binding hinders the progression of these enzymes along the DNA template, disrupting nucleic acid synthesis [, ].

- Induction of mutations: Proflavine can cause frameshift mutations by intercalating into DNA, leading to insertions or deletions of base pairs during replication [].

- Inhibition of bacterial growth: By interfering with essential DNA functions, proflavine exhibits bacteriostatic and bactericidal activity [, , , ].

Q4: What is the molecular formula and weight of proflavine?

A4: Proflavine has a molecular formula of C13H11N3 and a molecular weight of 209.25 g/mol.

Q5: What are the key spectroscopic characteristics of proflavine?

A5: Proflavine exhibits distinct spectroscopic features:

- UV-Vis Spectroscopy: Proflavine shows characteristic absorption bands in the UV-Vis region, with a peak around 444 nm. Binding to DNA induces a bathochromic and hypochromic shift in the absorption spectrum [].

- Fluorescence Spectroscopy: Proflavine is a fluorescent molecule, and its fluorescence emission is quenched upon binding to DNA. This quenching phenomenon has been widely used to study proflavine-DNA interactions [, , ].

- Circular Dichroism (CD) Spectroscopy: Proflavine exhibits induced CD signals upon binding to chiral biomolecules like DNA. The CD spectrum provides valuable information about the binding mode and the conformational changes induced in the DNA structure [, , ].

Q6: What is known about the stability of proflavine solutions?

A6: Proflavine solutions at a concentration of 0.01% were found to be chemically and physically stable for at least 12 months when stored under refrigeration (4–8℃) []. Storage at room temperature (23℃) resulted in chemical stability up to 6 months, but physical changes like increased turbidity and particulate formation were observed after 9 months [].

Q7: How has computational chemistry been used to study proflavine-DNA interactions?

A7: Computational techniques like molecular dynamics (MD) simulations have been employed to investigate the structure and dynamics of proflavine binding to DNA []. These studies have provided insights into the binding modes, the conformational changes induced in DNA upon proflavine binding, and the influence of factors like ion concentration on these interactions [].

Q8: How do structural modifications of proflavine affect its DNA binding affinity?

A8: Structural modifications to the proflavine scaffold significantly impact its DNA binding affinity and biological activity [, , ]. For instance:

- Substitutions at the 3 and 6 positions: Replacing the amino groups with larger substituents like propionamido or benzamido groups reduces the inhibitory activity on drug-resistance transfer [].

- Presence of a positive charge: The presence of positive charges on the acridine ring system is crucial for DNA binding and biological activity. Neutral or negatively charged derivatives show reduced activity [].

- Planarity of the acridine ring: Maintaining the planarity of the acridine ring system is essential for efficient intercalation between DNA base pairs. Introducing bulky substituents that disrupt planarity can diminish DNA binding affinity [].

Q9: Have proflavine derivatives been developed with improved biological activities?

A9: Yes, researchers have synthesized proflavine derivatives with enhanced biological activities. For example, proflavine conjugates with imidazolidinones, ureas, and thioureas have shown promising anticancer activity []. Notably, proflavine-dialkyldithioureas exhibited substantial cytotoxic effects against human leukemia HL-60 cells [].

Q10: What are the in vitro effects of proflavine on bacterial cells?

A10: Proflavine exhibits both bacteriostatic and bactericidal effects on bacteria. Studies have shown that proflavine inhibits the growth of both sensitive and resistant strains of Escherichia coli, although the mechanisms may differ [, ].

Q11: Has proflavine been tested in animal models for specific diseases?

A11: Yes, proflavine has been investigated for its potential in treating viral infections. Studies in rabbits have demonstrated the efficacy of proflavine, in combination with light exposure, in suppressing experimental herpetic ocular infections [].

Q12: Do bacteria develop resistance to proflavine?

A12: Yes, bacteria can develop resistance to proflavine. Studies have identified proflavine-resistant strains of Escherichia coli [, , ]. These resistant strains often exhibit cross-resistance to other radiomimetic agents and ultraviolet light, suggesting common resistance mechanisms [, ].

Q13: What are the potential mechanisms of resistance to proflavine in bacteria?

A13: Although the exact mechanisms of proflavine resistance are not fully elucidated in the provided research, several possibilities can be hypothesized:

Q14: Are there any safety concerns associated with proflavine exposure?

A14: While proflavine is a potent antimicrobial and anticancer agent, its potential long-term effects, particularly regarding carcinogenicity, require careful consideration []. Proflavine intercalates into DNA and is known to be mutagenic [, ]. Further research is necessary to fully evaluate the long-term risks associated with proflavine exposure.

Q15: Can proflavine be used as a diagnostic tool?

A15: Yes, proflavine holds potential as a fluorescent contrast agent for diagnostic purposes. Studies have explored its use in point-of-care cytology, where it effectively stains cell nuclei and cytoplasmic structures, allowing for rapid visualization and analysis of cell morphology [].

Q16: What analytical techniques have been employed to study proflavine and its interactions?

A16: Several analytical methods have been utilized to investigate proflavine and its interactions with biomolecules. These techniques include:

- Spectrophotometry: Used to quantify proflavine concentrations, study its binding to DNA, and analyze the thermodynamic parameters of complex formation [].

- Fluorescence Spectroscopy: Employed to monitor proflavine-DNA interactions through changes in fluorescence intensity and anisotropy [].

- Circular Dichroism (CD) Spectroscopy: Provides insights into the binding mode of proflavine to DNA and the conformational changes induced in DNA structure [].

- Differential Scanning Calorimetry (DSC): Used to investigate the thermal stability of DNA and its complexes with proflavine [].

- High-Performance Liquid Chromatography (HPLC): Employed to determine proflavine concentrations in various formulations and assess their stability [].

Q17: What is the historical significance of proflavine in pharmaceutical research?

A17: Proflavine holds historical significance as one of the earliest discovered antibacterial agents []. Its use, along with other acridine dyes, marked a turning point in the development of antimicrobial therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)

![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)